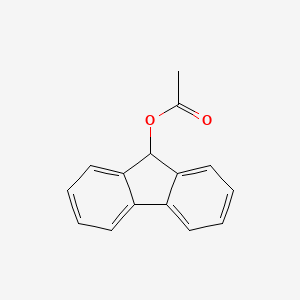

9-Fluorenyl acetate

Description

Significance of Fluorene (B118485) and its Derivatives in Organic Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a wide array of organic compounds. researchgate.netontosight.ai Its structure, consisting of two benzene (B151609) rings fused to a central five-membered ring, imparts unique electronic and physical properties to its derivatives. researchgate.netentrepreneur-cn.com The ease with which fluorene can be functionalized at various positions, particularly the acidic C9-position, makes it a versatile scaffold for synthetic modifications. asianpubs.orgwikipedia.org

Fluorene derivatives have garnered considerable interest across diverse fields, including materials science and medicinal chemistry. researchgate.netentrepreneur-cn.com In materials science, their excellent photoelectric properties, such as fluorescence and conductivity, have led to their use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors, and solar cells. ontosight.aientrepreneur-cn.com By modifying the fluorene core with different functional groups, scientists can tune the emission color of light-emitting materials. entrepreneur-cn.com

In the pharmaceutical arena, fluorene derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai The specific substitutions on the fluorene backbone significantly influence their biological interactions and efficacy. ontosight.ai Furthermore, fluorene-containing compounds, such as fluorene-9-carboxylic acid, are precursors to various pharmaceuticals. wikipedia.org The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a well-known fluorene derivative, is instrumental in peptide synthesis. wikipedia.org

Role of 9-Fluorenyl Acetate (B1210297) as a Model Compound and Intermediate in Research

9-Fluorenyl acetate (C₁₅H₁₂O₂) serves as a valuable model compound and a key synthetic intermediate in organic chemistry. lookchem.com Its structure and reactivity allow researchers to study various chemical transformations and reaction mechanisms.

As a precursor, this compound is utilized in the synthesis of more complex molecules. lookchem.com It can be a starting material for creating other fluorene derivatives with desired functionalities. For instance, the acetate group can be hydrolyzed to yield 9-hydroxyfluorene, which can then be further modified. The synthesis of 9-fluorenyl nitrate (B79036), another reactive intermediate, can be achieved through a multi-step process starting from a fluorene derivative. acs.org

The study of reactions involving this compound provides insights into fundamental chemical principles. For example, research on the elimination reaction of 9-fluorenyl nitrate with acetate ion helps to elucidate reaction mechanisms, distinguishing between concerted and stepwise pathways. cdnsciencepub.com Additionally, the generation and quenching of 9-fluorenyl cations from precursors like 9-fluorenol derivatives offer a platform to study the reactivity and antiaromatic character of these carbocations. cdnsciencepub.com

In some instances, this compound itself is a target of synthesis to explore reaction pathways and byproducts. The reaction of 9-fluorenyllithium with acetyl chloride, aimed at producing 9-acetylfluorene, has been shown to also yield 1,1-di(9-fluorenyl)ethyl acetate as a byproduct, providing a deeper understanding of the reaction's complexity. nih.govresearchgate.netiucr.org

Interactive Data Table: Properties of this compound lookchem.comnih.govnist.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| Melting Point | 69.5 °C |

| Boiling Point | 353.1°C at 760 mmHg |

| Density | 1.21 g/cm³ |

| CAS Number | 25017-68-9 |

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLPNWPRYFAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179729 | |

| Record name | 9-Fluorenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-68-9 | |

| Record name | 9-Fluorenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Fluorenyl Acetate and Its Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of 9-fluorenyl acetate (B1210297) often involve the functionalization of the fluorene (B118485) backbone at the 9-position.

The acylation of fluorene using acetic anhydride (B1165640) can be facilitated by a catalyst. For instance, the Friedel-Crafts acylation of aromatic compounds is a widely used method for producing fine chemicals. icm.edu.pl While direct acylation of fluorene at the 9-position with acetic anhydride is less common, related acylations of fluorene derivatives have been explored. For example, the acetylation of 2,7-diaminofluorene (B165470) and its 9-alkyl-substituted derivatives is achieved using acetic anhydride and a sodium acetate buffer. osu.edu This standard technique involves the rapid, successive addition of the reagents to a water solution of the amine hydrochloride. osu.edu

In a broader context of acylation, the use of solid acid catalysts like heteropolyacids has been shown to be effective for the acylation of electron-rich aromatic compounds with acid anhydrides. icm.edu.pl For example, Preyssler's anion, a type of heteropolyacid, has been used as a catalyst for the highly para-selective acetylation of anisole (B1667542) with acetic anhydride, yielding p-methoxyacetophenone. icm.edu.pl This suggests the potential for similar catalytic systems in the acylation of fluorene.

The oxidation of 9H-fluorenes to 9-fluorenones is a well-established transformation. researchgate.netresearchgate.net Aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at room temperature can produce 9-fluorenones in high yields and purity. researchgate.net This method is noted for its mild conditions and simple workup. researchgate.net The efficiency of this oxidation can be further enhanced by using a graphene-supported KOH composite as a catalyst in N,N-dimethylformamide (DMF). researchgate.net While this method directly leads to 9-fluorenone, subsequent reduction and acetylation would be required to form 9-fluorenyl acetate.

A more direct route to a related acetate has been observed in the reaction of phenyl-9-methyl-9-fluorenylmethyl chloride with silver or mercuric acetates, which yields the unrearranged acetate. cdnsciencepub.com This indicates that a fluorenyl cation intermediate can be trapped by an acetate source.

The formation of this compound can also occur as a byproduct or subsequent product in reactions involving halogenated fluorene derivatives. For example, the reaction of sp-9-(o-tert-butylphenyl)-9-fluorenol with reagents like thionyl chloride (SOCl₂) and thionyl bromide (SOBr₂) does not yield the expected 9-chloro- or 9-bromofluorenes. Instead, products resulting from nucleophilic attack on the tert-butyl group are formed. acs.org However, in different systems, the 9-halo-fluorene can be a key intermediate. For example, 9-bromofluorene (B49992) can be used in TDAE-mediated carbon-carbon coupling reactions to form fluorenyl alcohol derivatives. mdpi.com These alcohols could then be acetylated to the corresponding acetates.

The halogenation of alkenes, such as the reaction of Br₂ or Cl₂ with an alkene, results in the addition of halogen atoms across the double bond. pressbooks.pub While not directly applicable to the synthesis of this compound from fluorene, this highlights a general class of reactions involving halogenated intermediates.

Oxidation-Induced Formation from Fluorene

Multi-Step Synthetic Pathways for Related Fluorenyl Acetate Derivatives

Multi-step syntheses are often necessary to create more complex or specifically substituted fluorenyl acetate derivatives. savemyexams.comyoutube.com These pathways typically involve the sequential introduction of functional groups and modifications of the fluorene core. researchgate.net

A common strategy involves the initial synthesis of a substituted fluorene, followed by functional group interconversions. For example, a series of 9-substituted 2,7-bis(acetamido)fluorenes were synthesized from the corresponding 9-substituted fluorenes. osu.edu One route involved dinitration, followed by reduction to the diamine, and finally diacetylation. osu.edu An alternative approach used a Friedel-Crafts diacylation, followed by a Schmidt reaction. osu.edu

The synthesis of 9-fluorenemethanol (B185326) is a key step in preparing various derivatives. A patented method describes the formylation of fluorene using ethyl formate (B1220265) and sodium ethoxide, followed by reduction with sodium borohydride (B1222165) to yield 9-fluorenemethanol. google.com This alcohol can then be readily converted to this compound.

Another example is the synthesis of diindeno-fused 4H-cyclopenta[dej]phenanthrene derivatives, which starts from 1,3-dibromobenzene (B47543) and involves multiple steps, including Sonogashira coupling and metal-halogen exchange, to build the complex framework. wvu.edu Similarly, the synthesis of novel organic dyes bearing inden-1-ylidene and fluorene moieties has been achieved through various multi-step routes. researchgate.net

The synthesis of 9-acetylfluorene from the reaction of 9-fluorenyllithium with acetyl chloride can also lead to by-products that are themselves fluorenyl acetate derivatives. One such by-product is 1,1-di(9-fluorenyl)ethyl acetate, formed from the acetylation of an intermediate alcohol. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. This often involves screening different catalysts, solvents, and reaction times.

In the synthesis of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide, a derivative of fluorene, a study was conducted to optimize the reaction conditions. thieme-connect.de It was found that using 0.3 equivalents of boron trifluoride etherate (BF₃·Et₂O) as a catalyst in dichloromethane (B109758) at room temperature for 10 minutes gave the highest yield of 92%. thieme-connect.de Other catalysts such as p-toluenesulfonic acid (p-TsOH), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) resulted in lower yields or no reaction. thieme-connect.de Similarly, solvents like acetonitrile, methanol (B129727), and toluene (B28343) did not improve the yield. thieme-connect.de

Table 1: Optimization of Catalyst and Solvent for a Fluorene Derivative Synthesis thieme-connect.de

| Entry | Catalyst (equiv.) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | BF₃·Et₂O (0.1) | Dichloromethane | 10 | 65 |

| 2 | BF₃·Et₂O (0.3) | Dichloromethane | 10 | 92 |

| 3 | BF₃·Et₂O (0.5) | Dichloromethane | 10 | 89 |

| 4 | p-TsOH (0.3) | Dichloromethane | 60 | 45 |

| 5 | FeCl₃ (0.3) | Dichloromethane | 60 | 32 |

| 6 | AlCl₃ (0.3) | Dichloromethane | 60 | No reaction |

| 7 | - | Dichloromethane | 60 | No reaction |

| 8 | BF₃·Et₂O (0.3) | Acetonitrile | 10 | 85 |

| 9 | BF₃·Et₂O (0.3) | Methanol | 10 | 78 |

In another study focused on the Lewis acid-promoted Pinner reaction for the acylation of 9H-fluoren-9-ylmethanol, various Lewis acids were tested. beilstein-journals.org The best yields were obtained with trimethylsilyl (B98337) triflate at room temperature (83%) and aluminum tribromide at 50 °C (65%). beilstein-journals.org

Table 2: Optimization of Lewis Acid Catalyst for Pinner Reaction beilstein-journals.org

| Entry | Lewis Acid (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Hf(OTf)₄ (2) | RT | 72 |

| 2 | Sc(OTf)₃ (2) | RT | 45 |

| 3 | Yb(OTf)₃ (2) | RT | 38 |

| 4 | AlBr₃ (1) | RT | 55 |

| 5 | AlBr₃ (1) | 50 | 65 |

| 6 | AlBr₃ (2) + Hf(OTf)₄ (cat.) | 50 | 62 |

| 7 | TMSOTf (1) | RT | 83 |

Synthesis of Substituted and Deuterated 9-Fluorenyl Acetates for Mechanistic Probes

The synthesis of specifically substituted or isotopically labeled 9-fluorenyl acetates is essential for studying reaction mechanisms. For example, the synthesis of deuterated and ¹⁴C-labeled analogues of various compounds is a common practice to be used as mechanistic and analytical tools. nih.gov

In the context of fluorene chemistry, the synthesis of sp-9-(o-tert-butylphenyl)-9-fluorenol and its subsequent reactions with various hydrogen halides have been studied to understand the diverse reaction pathways. acs.org The formation of different products depending on the halide used (chloride, bromide, iodide, or fluoride) provides insight into the competing mechanisms of nucleophilic substitution and electron transfer. acs.org

The synthesis of deuterated compounds can be achieved through various methods. For instance, in the synthesis of labeled vanillin, [d₃]methyl iodide was used to introduce a deuterated methoxy (B1213986) group. nih.gov A similar approach could be employed to synthesize deuterated this compound by using deuterated acetylating agents.

The use of substituted fluorenes also allows for the investigation of steric and electronic effects on reaction mechanisms. For example, the synthesis of a series of 9-alkyl-2,7-bis(acetamido)fluorenes with varying "thickness" at the 9-position was undertaken to study the relationship between molecular structure and chemical reactivity. osu.edu

By-product Formation in Fluorenyllithium Reactions

The synthesis of 9-acetylfluorene, a related compound to this compound, through the reaction of 9-fluorenyllithium with an acetylating agent such as acetyl chloride, is often accompanied by the formation of several identifiable by-products. researchgate.netnih.gov A re-examination of this reaction using acetyl chloride in tetrahydrofuran (THF) led to the isolation and definitive characterization of these ancillary compounds. iucr.org The formation of these by-products stems from subsequent reactions involving the initially formed target molecule and the organolithium reagent. nih.goviucr.org

Research conducted in tetrahydrofuran at 213 K under an argon atmosphere has identified four primary products from the reaction between 9-fluorenyllithium and acetyl chloride. researchgate.netresearchgate.net In addition to the intended product, sp-9-acetylfluorene, three significant by-products have been isolated and structurally identified. researchgate.net

The identified by-products are:

9-(1-acetoxyethylidene)fluorene : This compound, also referred to as 'diacetylfluorene', is formed from the acetylation of the initially produced 9-acetylfluorene. researchgate.netnih.gov

1,1-di(9-fluorenyl)ethanol : This by-product arises from the nucleophilic attack of a second molecule of 9-fluorenyllithium on the carbonyl carbon of the initially formed 9-acetylfluorene. nih.goviucr.org

1,1-di(9-fluorenyl)ethyl acetate : This third by-product is generated from the subsequent acetylation of the oxyanion of 1,1-di(9-fluorenyl)ethanol with residual acetyl chloride. iucr.orgnih.gov

The isolation of these compounds was accomplished using techniques such as flash chromatography. iucr.org The unequivocal identification of these structures, including their specific conformations and structural distortions, was achieved through methods like X-ray analysis as well as ¹H and ¹³C NMR spectroscopy. researchgate.netiucr.orgnih.gov For instance, the two fluorene ring planes in 1,1-di(9-fluorenyl)ethanol are nearly perpendicular to each other. nih.gov In contrast, the angle between the fluorene rings in 1,1-di(9-fluorenyl)ethyl acetate is significantly less, measured at approximately 58.5° and 61.0° for its two different conformations. nih.gov

A proposed pathway for the formation of these by-products begins with the generation of 9-acetylfluorene. iucr.org A portion of this product can then react with remaining 9-fluorenyllithium to form the lithium alkoxide of 1,1-di(9-fluorenyl)ethanol. nih.goviucr.org This intermediate can then be either protonated during workup to yield 1,1-di(9-fluorenyl)ethanol or acetylated by excess acetyl chloride to produce 1,1-di(9-fluorenyl)ethyl acetate. iucr.org

Research Findings on By-product Formation

| By-product Name | Formula | Formation Pathway | Method of Identification | Reference |

| 9-(1-acetoxyethylidene)fluorene | C₁₇H₁₄O₂ | Acetylation of initially formed 9-acetylfluorene. | X-ray analysis | researchgate.netiucr.org |

| 1,1-di(9-fluorenyl)ethanol | C₂₈H₂₂O | Addition of 9-fluorenyllithium to 9-acetylfluorene. | X-ray analysis | nih.goviucr.org |

| 1,1-di(9-fluorenyl)ethyl acetate | C₃₀H₂₄O₂ | Acetylation of the oxyanion of 1,1-di(9-fluorenyl)ethanol. | X-ray analysis, ¹H NMR, ¹³C NMR | iucr.orgnih.gov |

Chemical Reactivity and Reaction Mechanisms of 9 Fluorenyl Acetate Systems

Ester Hydrolysis and Acylation Reactions

The ester linkage in 9-fluorenyl acetate (B1210297) is susceptible to hydrolysis, a reaction that involves splitting the bond with water. libretexts.org This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the hydrolysis of 9-fluorenyl acetate is a reversible reaction that yields 9-fluorenol and acetic acid. libretexts.org This reaction is the reverse of esterification. The stability of the 9-fluorenyl group can be sensitive to acidic conditions used for ester hydrolysis. nih.gov

Base-Catalyzed Hydrolysis (Saponification) : When a base such as sodium hydroxide (B78521) is used, the hydrolysis is an irreversible reaction that goes to completion, producing an alcohol (9-fluorenol) and a carboxylate salt (sodium acetate). libretexts.org In saponification, the base acts as a reactant rather than just a catalyst. libretexts.org

Acylation reactions are fundamental to the synthesis of this compound and its derivatives. The treatment of 9-fluorenyllithium with acetyl chloride, for instance, produces 9-acetylfluorene, which can be further acetylated. researchgate.net The acetylation of the oxyanion of 1,1-di(9-fluorenyl)ethanol has been identified as the source of the by-product 1,1-di(9-fluorenyl)ethyl acetate. nih.gov Furthermore, this compound can be formed during the oxidation of fluorene (B118485) in the presence of acetic acid. lookchem.combeilstein-journals.org

Radical Pathways and Processes

Radical intermediates play a significant role in the chemistry of fluorenyl systems, particularly under photochemical or specific oxidative conditions. These pathways often involve electron and proton transfer events or direct hydrogen atom abstraction.

The cleavage of the C–H bond at the 9-position of the fluorenyl ring can occur through a concerted proton-coupled electron transfer (PCET) mechanism. nih.gov In this process, intermolecular electron transfer to an oxidant is coupled with an intramolecular proton transfer. nih.gov

A study of the reaction between 2-(9H-fluoren-9-yl)benzoate and a series of oxidants demonstrated this multi-site PCET mechanism. nih.gov The reaction involves the quantum mechanical transfer of both the proton and the electrons, proceeding through nonadiabatic transitions between the reactant and product electron-proton vibronic states. nih.gov Theoretical modeling of this system provided insights into the reorganization energy, a key factor in the reaction kinetics.

Table 1: Calculated Reorganization Energies for PCET in a Fluorenyl-Benzoate System

| Oxidant System | Solvent Reorganization Energy (kcal/mol) | Total Reorganization Energy (kcal/mol) |

|---|---|---|

| FeCp*₂⁺ | 21.4 | 49.98 |

| N(Arₒₘₑ)₃•⁺ | 18.8 | 49.78 |

Data sourced from theoretical modeling of the 2-(9H-fluoren-9-yl)benzoate system. nih.gov

Photoinduced electron transfer (PET) is another critical process observed in fluorenyl systems. Studies on systems containing fluorene derivatives linked to electron acceptors like dicyanobenzene (DCB) or fullerenes show that photoexcitation leads to the rapid transfer of an electron from the fluorenyl donor to the acceptor moiety. researchgate.netmdpi.comnih.gov This creates a charge-separated state consisting of a fluorenyl radical cation and an acceptor radical anion. researchgate.netmdpi.com

The 9-fluorenyl radical is a key intermediate formed via the abstraction of a hydrogen atom from the C-9 position of a fluorene derivative. This process is common in photolysis reactions. For example, the irradiation of 9-fluorenol derivatives in methanol (B129727) leads to products derived from radical intermediates, including the corresponding reduced fluorenes. arkat-usa.orgscispace.com The formation of these reduced products occurs after the photochemically generated 9-fluorenyl radical abstracts a hydrogen atom from the solvent. scispace.com

Hydrogen atom abstraction is also a key step in certain oxidation reactions. In the N-hydroxyphthalimide (NHPI)-catalyzed oxidation of substrates with benzylic C-H bonds, the phthalimide-N-oxyl (PINO) radical preferentially attacks the weak C-H bond at the benzylic position to form a stable benzylic radical. beilstein-journals.org This mechanism is applicable to the oxidation of fluorene, where abstraction of the hydrogen at the 9-position initiates the reaction cascade that can lead to this compound and fluorenone. beilstein-journals.org The propensity for this abstraction is linked to the relative weakness of the C(9)-H bond and the stability of the resulting 9-fluorenyl radical. beilstein-journals.orglibretexts.org

Electron Transfer and Proton Transfer Mechanisms

Carbocationic Intermediates in 9-Fluorenyl Systems

The 9-fluorenyl cation is a textbook example of a 4π electron antiaromatic system. d-nb.info These carbocations are typically highly reactive, short-lived intermediates, but their generation, characterization, and reactivity have been extensively studied. d-nb.infompg.de

9-Fluorenyl cations can be generated under stable ion conditions, typically in superacids at low temperatures, which allows for their characterization by techniques like 1H and 13C NMR spectroscopy. mpg.denih.govnih.gov However, a more common method for studying these transient species is laser flash photolysis (LFP). researchgate.net

In LFP experiments, a short laser pulse is used to irradiate a precursor molecule, leading to photoheterolysis and the formation of the carbocation. arkat-usa.org 9-Substituted-9-fluorenols are common precursors; upon excitation, they lose a hydroxide ion to generate the corresponding 9-fluorenyl cation. arkat-usa.orgscispace.comacs.org These transient cations are then characterized by their UV/visible absorption spectra. For instance, the parent 9-fluorenyl cation exhibits a characteristic absorption band at 515 nm in aqueous methanol. acs.org The spectral features of these cations can be red-shifted compared to the corresponding fluorenyl radicals. lookchem.com The lifetimes of these cations can be on the microsecond timescale, which is long enough to permit detailed kinetic studies of their reactions. cdnsciencepub.comcdnsciencepub.com

The reactivity of 9-fluorenyl cations is dominated by their electrophilic nature, readily reacting with a variety of nucleophiles. The rates of these reactions (quenching) have been measured using LFP. nih.govcdnsciencepub.com Studies show that the 9-fluorenyl cation is significantly more reactive toward nucleophilic attack—by approximately two orders of magnitude—than structurally related triarylmethyl cations that lack the antiaromatic 4n π-system. cdnsciencepub.comcdnsciencepub.comresearchgate.net This enhanced reactivity provides kinetic evidence supporting the antiaromatic character of the 9-fluorenyl cation. cdnsciencepub.comcdnsciencepub.com

The rates of nucleophilic attack are dependent on the substituent at the 9-position and the nature of the nucleophile. Electron-withdrawing groups at the 9-position, such as a trifluoromethyl group, further destabilize the cation, while electron-donating groups like methyl provide stabilization. arkat-usa.org

Table 2: Selected Bimolecular Rate Constants (k) for Quenching of Substituted 9-Fluorenyl Cations by Nucleophiles

| 9-Fluorenyl Cation Derivative | Nucleophile | Solvent | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|---|---|

| 9-(4-Methoxyphenyl)-9-fluorenyl cation | Azide (N₃⁻) | Water | 4.8 x 10⁹ |

| 9-(4-Methoxyphenyl)-9-fluorenyl cation | Iodide (I⁻) | Water | 2.5 x 10⁹ |

| 9-(4-Methoxyphenyl)-9-fluorenyl cation | Bromide (Br⁻) | Water | 3.0 x 10⁸ |

| 9-(4-Methoxyphenyl)-9-fluorenyl cation | Thiocyanate (SCN⁻) | Water | 1.8 x 10⁸ |

| 9-[N,N-dimethyl(thioformamidyl)]-9-fluorenyl cation | Methanol | TFE | 4.0 x 10⁴ |

| 9-[N,N-dimethyl(thioformamidyl)]-9-fluorenyl cation | Chloride (Cl⁻) | TFE | 1.5 x 10⁸ |

| 9-[N,N-dimethyl(thioformamidyl)]-9-fluorenyl cation | Bromide (Br⁻) | TFE | 2.5 x 10⁸ |

| 9-Carboxylate-9-fluorenyl cation (zwitterion) | Methanol | HFIP | 3.1 x 10⁵ |

| 9-Carboxylate-9-fluorenyl cation (zwitterion) | Bromide (Br⁻) | HFIP | 2.7 x 10⁸ |

TFE = 2,2,2-trifluoroethanol; HFIP = hexafluoro-2-propanol. Data compiled from multiple quenching studies. nih.govcdnsciencepub.comcanada.ca

Stereochemical Pathways Involving Cations, Anions, and Radicals

The stereochemistry of reactions at the C9 position of the fluorene ring system is profoundly influenced by the nature of the reactive intermediate—be it a cation, anion, or radical. Studies on chiral, rotationally restricted 9-(o-tert-butylphenyl)fluorenes have provided significant insights into these pathways. researchgate.netacs.orgnih.gov

When (+)-sp-9-(o-tert-butylphenyl)-9-methoxy-2-methylfluorene is treated with triflic anhydride (B1165640) (Tf₂O) in chloroform (B151607) to generate the 9-cation, followed by reaction with sodium methoxide (B1231860) in methanol, a mixture of products is obtained. acs.orgnih.gov This reaction yields 29% of the starting material with retention of configuration and 71% of the (-)-sp enantiomer, indicating a predominant inversion of configuration. acs.orgnih.gov The partial retention suggests that the planar cation can be attacked by the nucleophile from either face, but the inverted product is favored.

In contrast, the reaction proceeding through a radical intermediate shows complete inversion of stereochemistry. researchgate.netacs.org Treatment of the same (+)-sp-9-(o-tert-butylphenyl)-9-methoxy-2-methylfluorene with hydroiodic acid (HI) in chloroform generates the 9-radical. This radical is rapidly reduced to afford (-)-sp-9-(o-tert-butylphenyl)-2-methylfluorene in 100% isolation, a result of complete inversion. researchgate.netacs.org

Similarly, the generation of the 9-anion also leads to complete inversion of configuration. researchgate.netacs.org When (-)-sp-9-(o-tert-butylphenyl)-2-methylfluorene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) to form the 9-anion, subsequent acidification yields the (+)-sp enantiomer exclusively. researchgate.netacs.org

These results are attributed to the steric hindrance imposed by the tert-butyl group and the electronic nature of the intermediates. researchgate.net The sp³ antiaromatic 9-cation (4n π electrons), the sp² nonaromatic 9-radical (4n+1 π electrons), and the aromatic 9-anion (4n+2 π electrons) exhibit distinct stereochemical outcomes due to a combination of rotational restriction and facial blockage. researchgate.net

Table 1: Stereochemical Outcomes of Reactions at C9 of a Chiral Fluorene Derivative

| Reactive Intermediate | Reagents | Product Stereochemistry | Outcome | Reference |

| Cation | 1. Tf₂O-CHCl₃ 2. NaOMe-MeOH | 29% Retention 71% Inversion | Predominant Inversion | acs.orgnih.gov |

| Radical | HI-CHCl₃ | 100% Inversion | Complete Inversion | researchgate.netacs.org |

| Anion | 1. n-BuLi-THF 2. Acidification | 100% Inversion | Complete Inversion | researchgate.netacs.org |

Antiaromaticity and Reactivity of 9-Fluorenyl Cations

The 9-fluorenyl cation is a classic example of a 4n π electron system, which, according to Hückel's rule, should be antiaromatic and therefore destabilized. cdnsciencepub.commpg.de This antiaromatic character significantly enhances the reactivity of the cation. cdnsciencepub.comcdnsciencepub.comresearchgate.net Kinetic studies provide compelling evidence for this enhanced reactivity.

The 9-(4-methoxyphenyl)-9-fluorenyl cation, generated by laser flash photolysis of the corresponding fluorenol in water, exhibits a lifetime in the microsecond timescale. cdnsciencepub.comcdnsciencepub.com This relatively long lifetime allows for quenching studies with various anionic nucleophiles. cdnsciencepub.comcdnsciencepub.com The bimolecular rate constants for the reaction of this fluorenyl cation with nucleophiles are significantly higher—by two orders of magnitude—than those of related triarylmethyl cations that lack the 4n π system. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, the 4-methoxytrityl cation is two full orders of magnitude less reactive toward water than the 9-fluorenyl cation. cdnsciencepub.com This heightened reactivity is consistent with the antiaromatic destabilization of the 9-fluorenyl cation. cdnsciencepub.comcdnsciencepub.com

While NMR studies of some stabilized fluorenyl cation derivatives have not always supported antiaromaticity, high-resolution gas-phase infrared spectroscopy combined with DFT computations confirms that bare fluorenyl cations exist in their singlet state, a prerequisite for antiaromatic character. mpg.de

Intramolecular Rearrangements and Hydride Migrations

Under stable ion conditions (low temperature and strong acid), the 9-(diphenylmethyl)fluoren-9-yl cation can be formed from its corresponding alcohol. acs.orgnih.gov At ambient temperatures, this cation undergoes an intramolecular rearrangement to form a substituted diphenylmethyl cation via an apparent 1,2-hydrogen shift. acs.orgnih.gov

High-level molecular orbital calculations indicate a significant energy barrier of 23.8 kcal/mol for this 1,2-hydride shift. acs.orgnih.gov This high barrier is a consequence of the minimum energy conformation of the fluorenyl cation, which is not ideally aligned for the periplanar geometry required for the migration process. acs.orgnih.gov The irradiation of 9-(diphenylmethyl)fluoren-9-ol in methanol also produces products derived from this cationic rearrangement, alongside products from radical pathways involving C-C and C-O bond homolysis. acs.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for introducing functional groups at the C9 position of the fluorene ring system. A common electrophile in these reactions is an alkyl halide or a sulfonate derivative of a fluorenol. libretexts.org A wide array of nucleophiles, including halides, hydroxide, alkoxides, and carbanions, can be employed. libretexts.org

An illustrative example is the high-yield esterification of 9-phenyl-9-fluorenol (B15170). amazonaws.com Dissolving 9-phenyl-9-fluorenol in a mixture of anhydrous acetic acid and trifluoroacetic acid results in its complete conversion to 9-phenyl-9-fluorenyl acetate. amazonaws.com This reaction proceeds through the formation of the 9-phenyl-9-fluorenyl cation, which is then attacked by the acetate nucleophile. The use of polar aprotic solvents generally favors Sₙ2 reactions, while Sₙ1 reactions are more likely with tertiary substrates that can form stable carbocations, such as the 9-fluorenyl cation. libretexts.orgnih.gov

Photochemistry and Photo-induced Reactions

The photolysis of fluorenol derivatives is a well-established method for generating 9-fluorenyl cations. researchgate.netacs.org The photolysis reaction is favored because the excited state of the fluorenyl system is predicted to have aromatic character, facilitating the cleavage of the C-O bond to form the cation intermediate. researchgate.net Laser flash photolysis of 9-fluorenol itself leads to the production of both the 9-fluorenol radical cation and the 9-fluorenyl cation. acs.org

Catalysis in this compound Related Transformations

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and related compounds. Both metal-based and non-metal catalysts have been employed to facilitate these transformations.

Polyoxophosphomolybdate Catalysis in Oxidation

Keggin-type molybdenum-based heteropolyacids, specifically H₃₊ₓPVₓMo₁₂₋ₓO₄₀ (where x = 0-2), have been shown to be effective catalysts for the selective oxidation of alkylarenes to their corresponding benzylic acetates. lookchem.com In the context of fluorene, these catalysts can facilitate its oxidation to this compound. The reaction is typically carried out using nitrate (B79036) salts in acetic acid. lookchem.com The H₅PV₂Mo₁₀O₄₀ catalyst is particularly effective in this transformation. lookchem.com The proposed mechanism involves a redox and free-radical chain process. lookchem.com

N-Hydroxyphthalimide (NHPI)-Catalyzed Oxidations

N-Hydroxyphthalimide (NHPI) has emerged as a highly effective and versatile organocatalyst for the selective oxidation of C-H bonds, particularly activated benzylic positions such as the C9-H bond in fluorenyl systems. These oxidations typically proceed via a free-radical mechanism under relatively mild conditions, often utilizing molecular oxygen or other terminal oxidants. The reactivity of the fluorenyl group, including in compounds like this compound, is significantly influenced by this catalytic system, leading primarily to the formation of fluorenone.

The core of NHPI's catalytic activity lies in its in situ conversion to the phthalimide (B116566) N-oxyl (PINO) radical. mdpi.comnih.gov This highly electrophilic radical is the key species responsible for initiating the oxidation cascade. researchgate.net The generation of PINO can be promoted by co-catalysts, such as transition metal salts (e.g., cobalt, copper), or by other chemical or electrochemical means. beilstein-journals.orgchem-station.comresearchgate.net

The generally accepted mechanism for the NHPI-catalyzed aerobic oxidation of a benzylic C-H bond, such as that in the fluorenyl system, involves a radical chain reaction with several key steps:

Initiation: The process begins with the formation of the phthalimide N-oxyl (PINO) radical from NHPI. This is often accelerated by a co-catalyst like a Cobalt(II) salt, which interacts with molecular oxygen. nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): The PINO radical abstracts a hydrogen atom from the weakest C-H bond in the substrate. chem-station.com In the case of a fluorenyl compound, this is the C9 benzylic hydrogen, leading to the formation of a stabilized fluorenyl radical and regenerating the NHPI molecule. acs.orgbeilstein-journals.org

Peroxidation: The resulting carbon-centered fluorenyl radical rapidly reacts with molecular oxygen (O₂) to form a fluorenyl peroxyl radical. mdpi.com

Propagation & Product Formation: The fluorenyl peroxyl radical can then abstract a hydrogen atom from another molecule of NHPI, yielding a fluorenyl hydroperoxide and another PINO radical, which continues the catalytic cycle. The hydroperoxide intermediate is often unstable and decomposes to the final ketone product, fluorenone. This decomposition can also be facilitated by the metal co-catalyst. mdpi.comnih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| Initiation | Generation of the active catalyst from NHPI, often with a metal co-catalyst and O₂. | Phthalimide N-oxyl (PINO) radical |

| Hydrogen Abstraction | PINO radical abstracts a hydrogen atom from the benzylic position (e.g., C9 of fluorene). | Fluorenyl radical, NHPI (regenerated) |

| Peroxidation | The fluorenyl radical reacts with molecular oxygen. | Fluorenyl peroxyl radical |

| Propagation | The peroxyl radical reacts with another NHPI molecule to form a hydroperoxide and regenerate the PINO radical. | Fluorenyl hydroperoxide, PINO radical (regenerated) |

| Decomposition | The hydroperoxide converts to the final ketone product. | Fluorenone |

Detailed Research Findings

Detailed mechanistic investigations have provided significant insights into the NHPI-catalyzed oxidation of fluorene to fluorenone. One study utilized sodium chlorite (B76162) (NaClO₂) as the stoichiometric oxidant in a transition-metal-free system. uc.pt It was proposed that chlorine dioxide (ClO₂), formed in situ, is the active oxidant responsible for converting the NHPI anion into the catalytically active PINO radical. acs.org A second molecule of chlorine dioxide then reacts with the fluorenyl radical intermediate to yield the fluorenone product. acs.org

Research showed that performing this reaction in the presence of acetic acid, while slowing the initial rate, improved the catalyst's lifetime and allowed the reaction to proceed to completion, achieving a 98% yield of fluorenone. acs.org This highlights the sensitivity of the catalytic system to reaction conditions such as pH. The oxidation of fluorene to fluorenone using NHPI and sodium chlorite was found to be significantly faster than the oxidation of the intermediate alcohol, 9-fluorenol, under the same conditions, suggesting the alcohol is not a primary intermediate in this specific pathway. acs.orgnih.gov

In systems employing metal co-catalysts, such as those with copper or cobalt salts, the metal plays a crucial role in both generating the initial PINO radical and in the decomposition of hydroperoxide intermediates. rsc.orgresearchgate.net The choice of metal can influence reaction efficiency and product selectivity. For instance, the combination of NHPI with a cobalt(II) salt is a widely recognized system for the efficient aerobic oxidation of various alkylarenes under mild temperature and pressure. researchgate.netbeilstein-journals.org

| Oxidant System | Catalyst Loading (NHPI) | Solvent | Temperature | Key Finding/Result | Reference |

|---|---|---|---|---|---|

| NaClO₂ | 10 mol% | Acetonitrile/Water | 50 °C | Fast and efficient oxidation to fluorenone; high yields obtained. | uc.pt |

| NaClO₂ / Acetic Acid | 10 mol% | Acetonitrile/Water | 50 °C | Slower reaction but improved catalyst lifetime, leading to 98% isolated yield of fluorenone. | acs.org |

| Ammonium Iodate | Not specified | Acetic Acid | 100-150 °C | Oxidation resulted in a mixture of this compound (31%) and fluorenone (20%). | beilstein-journals.org |

| CrO₃ / Periodic Acid | - (NHPI not used) | Acetonitrile | Not specified | Fluorene was oxidized to fluorenone in excellent yield (98%). This represents an alternative catalytic system. | capes.gov.br |

The direct functionalization of the fluorenyl C-H bond using NHPI catalysis demonstrates a powerful strategy for converting hydrocarbon feedstocks into more valuable oxygenated products like ketones. While the acetate group of this compound is generally stable under these conditions, the primary reaction site remains the highly activated C9 position of the fluorene core.

Derivatives and Structural Modifications of 9 Fluorenyl Acetate

Synthesis of Novel 9-Fluorenyl Acetate (B1210297) Derivatives

The synthesis of novel derivatives of 9-fluorenyl acetate often begins with the modification of (9-fluorenyl)methanol. A straightforward approach involves the direct bromination of (9-fluorenyl)methanol using N-bromosuccinimide in acetic acid with hydrogen bromide to yield 2,7-dibromo-(9-fluorenyl)methanol. acs.org This dihalogenated derivative is of interest for creating amino-protecting groups with increased sensitivity to basic conditions. acs.org Similarly, chlorination of (9-fluorenyl)methanol with N-chlorosuccinimide in acetic acid can produce the corresponding acetate derivative. acs.org

Another synthetic route to fluorene (B118485) derivatives involves the intramolecular Friedel-Crafts reaction. For instance, Morita-Baylis-Hillman adducts derived from 2-biphenylcarboxaldehydes can undergo cyclization with sulfuric acid in tetrachloromethane to form 2-(9H-fluoren-9-yl)acrylic acid derivatives. researchgate.net Furthermore, palladium-catalyzed reactions provide an efficient means to construct complex fluorenyl structures. One such method is the aryne annulation of ortho-halostyrenes, which allows for the synthesis of 9-fluorenylidenes. nih.gov Additionally, a one-pot, palladium-catalyzed bis-coupling process using triarylbismuths as reagents can produce various 9-(diarylmethylene)-9H-fluorenes in good yields. researchgate.net

The reactivity of the fluorenyl anion, generated by deprotonation at the 9-position, is central to many synthetic strategies. aau.edu.et This nucleophilic anion readily reacts with various electrophiles. For example, reductive dehalogenation of 9-bromofluorene (B49992) in the presence of aldehydes and dicarbonyl compounds, initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), yields fluorenyl alcohol derivatives. mdpi.com

More complex, functionalized derivatives can be achieved through cascade reactions. A boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides results in highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de The scope of this reaction can be expanded by using N-aryl substituted 2-aminobenzamides and aminosulfonamides. thieme-connect.de

Here is a table summarizing various synthetic methods for 9-fluorenyl derivatives:

Table 1: Synthetic Methods for 9-Fluorenyl Derivatives| Starting Material | Reagents | Product Type |

|---|---|---|

| (9-Fluorenyl)methanol | N-bromosuccinimide, HBr, Acetic Acid | 2,7-Dibromo-(9-fluorenyl)methanol |

| (9-Fluorenyl)methanol | N-chlorosuccinimide, Acetic Acid | 2,7-Dichloro-(9-fluorenyl)acetate |

| 2-Biphenylcarboxaldehyde Adducts | Sulfuric Acid, Tetrachloromethane | 2-(9H-Fluoren-9-yl)acrylic Acid Derivatives |

| ortho-Halostyrenes | Pd(dba)₂, dppm, CsF | 9-Fluorenylidenes |

| 9-Bromofluorene | Aldehydes, TDAE | Fluorenyl Alcohol Derivatives |

Functionalization at the 9-Position and Aromatic Ring

Functionalization of the fluorene scaffold can be strategically directed to either the 9-position or the aromatic rings, enabling the synthesis of a wide array of derivatives with tailored properties.

Functionalization at the 9-Position:

The acidity of the protons at the C-9 position (pKa ≈ 23 in DMSO) makes it a prime site for functionalization. aau.edu.et Deprotonation with a base generates a stable, nucleophilic fluorenyl anion that readily reacts with electrophiles, primarily at this position. aau.edu.et This reactivity is fundamental to the synthesis of 9,9-disubstituted fluorenes. Common methods include nucleophilic substitution reactions and phase-transfer catalysis, which facilitate the alkylation of the fluorene ring at the 9-position. aau.edu.et

For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as substituted 7-azaindoles, in the presence of a Lewis acid like BF₃·OEt₂, leads to the formation of highly functionalized 9,9-disubstituted fluorene derivatives. acs.org Another approach involves the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with amino amides, which proceeds via an allenyl cation intermediate to yield functionalized products. thieme-connect.de

Functionalization of the Aromatic Ring:

The aromatic rings of the fluorene system can also be modified, often through electrophilic substitution reactions. For example, 2,7-dibromofluorene (B93635) is a key intermediate in the synthesis of many fluorene-based monomers and polymers. aau.edu.et It can be synthesized by the bromination of fluorene using N-bromosuccinimide (NBS) in sulfuric acid, a reaction that must be conducted in the dark to prevent bromination of the aliphatic C-9 position. aau.edu.et

The synthesis of fluorenyl-hydrazonothiazole derivatives showcases functionalization involving the fluorene moiety. These compounds are synthesized via the Hantzsch reaction from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and α-halocarbonyl compounds. mdpi.com The introduction of the fluorene group into these heterocyclic structures is reported to enhance their pharmacological and pharmacokinetic properties. mdpi.com

A summary of functionalization strategies is presented below:

Table 2: Functionalization Strategies for the Fluorene Scaffold| Position | Reaction Type | Reagents/Method | Resulting Structure |

|---|---|---|---|

| 9-Position | Alkylation | Base, Alkyl Halide (Phase-Transfer Catalysis) | 9,9-Dialkylfluorenes |

| 9-Position | Nucleophilic Substitution | 9-(Phenylethynyl)-9H-fluoren-9-ols, Nucleophiles, BF₃·OEt₂ | 9,9-Disubstituted Fluorenes |

| Aromatic Ring | Bromination | N-Bromosuccinimide, Sulfuric Acid | 2,7-Dibromofluorene |

Fluorenyl Moiety as a Protective Group

The fluorenyl group, particularly in the form of fluorenylmethoxycarbonyl (Fmoc), is a widely used protecting group in organic synthesis, especially for amines in peptide synthesis. wikipedia.orgiris-biotech.de Its popularity stems from its stability under acidic conditions and its facile removal with a weak base, such as piperidine (B6355638). wikipedia.org This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups, a crucial feature in complex syntheses like solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de

The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org Deprotection with a base like piperidine proceeds via a β-elimination mechanism, generating dibenzofulvene, a byproduct that can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.org

Beyond the standard Fmoc group, derivatives of the fluorenyl moiety have been developed to fine-tune its properties. For example, the 9-phenyl-9-fluorenyl (PhF) group serves as a bulky N-protecting group that can prevent racemization at the α-carbon of amino acids during various synthetic transformations. nih.govmdpi.com The steric hindrance provided by the PhF group acts as a barrier to deprotonation at the α-position. acs.org The PhF group is significantly more stable to acid than the trityl group due to the anti-aromatic character of the 9-phenyl-9-fluorenyl carbocation. acs.org

A "safety-catch" protecting group, the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group, has also been developed. acs.org This group is stable under acidic conditions but can be activated for cleavage under mild acidic conditions by a palladium-catalyzed cross-coupling reaction. acs.org This allows for selective deprotection in the presence of other acid-labile groups like tert-butyl esters and carbamates. acs.org

The fluorenyl group can also be used to protect hydroxyl groups in the form of a 9-fluorenyl methoxycarbonyl (-Fmoc) carbonate. highfine.com This protecting group is introduced using Fmoc-Cl and can be removed with bases like triethylamine (B128534) or DBU. highfine.com

A comparison of different fluorenyl-based protecting groups is provided in the table below:

Table 3: Comparison of Fluorenyl-Based Protecting Groups| Protecting Group | Abbreviation | Protected Functional Group | Key Features | Cleavage Conditions |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl | Fmoc | Amines, Hydroxyls | Base-labile, acid-stable; widely used in SPPS. wikipedia.orgiris-biotech.dehighfine.com | Weak base (e.g., 20% piperidine in DMF). wikipedia.org |

| 9-Phenyl-9-fluorenyl | PhF | Amines | Bulky, prevents racemization; more acid-stable than trityl. nih.govacs.org | Hydrogenolysis, strong acid, or other specific methods. acs.org |

Chiral 9-Fluorenyl Derivatives and Diastereomer Formation

The introduction of a chiral center into the fluorenyl moiety has led to the development of valuable reagents for the enantiomeric separation and asymmetric synthesis of chiral molecules. One prominent example is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), a chiral derivatizing agent used for the enantiomeric separation of amino acids and amines. FLEC reacts with primary and secondary amines to form fluorescent diastereomers, which can then be separated and quantified using techniques like reversed-phase chromatography or capillary electrophoresis. researchgate.net The key advantage of FLEC over its non-chiral counterpart, Fmoc-Cl, is that the chirality is inherent to the reagent, allowing for the formation of diastereomers that can be resolved without the need for a chiral stationary phase.

The formation of diastereomers is also a critical aspect of asymmetric synthesis using chiral fluorenyl-protected compounds. For instance, in the synthesis of N-Pf-aspartate derivatives, hydroxylation using various reagents can lead to the formation of a mixture of diastereomers. mdpi.com While some reagents give a nearly 1:1 mixture, the diastereomers can often be separated by crystallization. mdpi.com The stereochemical outcome of such reactions is influenced by factors like the geometry of the enolate, the counter-cation, and the reaction conditions. mdpi.com

The stereochemistry of reactions involving chiral 9-arylfluorenes has been studied to understand the influence of rotational restriction and steric hindrance. For example, reactions of chiral 9-(o-tert-butylphenyl)fluorene derivatives proceeding through cationic, radical, or anionic intermediates at the 9-position can lead to inversion of configuration. acs.org The bulky substituent restricts rotation and sterically hinders one face of the fluorene system, directing the approach of reagents and influencing the stereochemical pathway of the reaction. acs.org

Recent advances in asymmetric catalysis have enabled the synthesis of chiral fluorenes with high enantioselectivity. A rhodium-catalyzed carbene C(sp²)-H functionalization strategy utilizes a transient-axial-chirality transfer mechanism to produce chiral 9-aryl fluorene frameworks with up to 99% enantiomeric excess (ee). nih.gov

Below is a table summarizing key aspects of chiral 9-fluorenyl derivatives:

Table 4: Chiral 9-Fluorenyl Derivatives and Their Applications| Chiral Derivative/System | Application | Mechanism/Principle | Outcome |

|---|---|---|---|

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Enantiomeric separation of amino acids and amines | Formation of fluorescent diastereomers | Separation of enantiomers by chromatography or electrophoresis. researchgate.net |

| N-Pf-aspartate derivatives | Asymmetric synthesis | Diastereoselective reactions (e.g., hydroxylation) | Formation of diastereomers that can be separated. mdpi.com |

| Chiral 9-(o-tert-butylphenyl)fluorenes | Stereochemical studies | Reactions at the 9-position proceeding through intermediates | Inversion of configuration due to steric hindrance and rotational restriction. acs.org |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been instrumental in characterizing 9-Fluorenyl acetate (B1210297).

¹H NMR Studies for Structural and Mechanistic Insights

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the case of 9-Fluorenyl acetate, the ¹H NMR spectrum exhibits characteristic signals that correspond to the different protons in its structure. The aromatic protons of the fluorenyl group typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The proton at the C9 position and the methyl protons of the acetate group also show distinct chemical shifts that are crucial for structural confirmation.

Notably, in derivatives like 1,1-di(9-fluorenyl)ethyl acetate, the methyl protons of the acetate group show a signal at δ 2.25 ppm. iucr.org The chemical shifts can be influenced by the solvent and the presence of other functional groups, providing insights into the molecular environment. For instance, in N-protected amino acids with a 9-fluorenyl group, the fluorenyl protons can serve as a validation tool for structural integrity.

¹³C NMR Studies for Structural and Electronic Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon of the acetate group, the C9 carbon of the fluorenyl ring, and the various aromatic carbons.

In a related compound, ethyl 2-(9H-fluoren-9-ylidene)acetate, the carboxyl carbon appears at δ 114.1 ppm, while the aromatic carbons resonate between δ 119.7 and 130.7 ppm. amazonaws.com The specific chemical shifts are sensitive to the electronic environment of the carbon atoms, offering valuable data on the electronic distribution within the molecule.

Interactive Data Table: NMR Data for this compound and Related Compounds

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 1,1-Di(9-fluorenyl)ethyl acetate | Not specified | 1.67 (s, 3H), 2.25 (s, 3H) | Not specified | iucr.org |

| Ethyl 2-(9H-fluoren-9-ylidene)acetate | CDCl₃ | Not specified | 14.5, 60.9, 114.1, 119.7, 119.9, 121.4, 127.6, 128.2, 129.3, 130.7 | amazonaws.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 224.25 g/mol . nih.govnist.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. arizona.edulibretexts.org For this compound, a prominent peak is often observed at m/z 182, corresponding to the fluorenyl cation formed by the loss of the acetate group. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov A strong absorption band is typically observed around 1725-1745 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. cdnsciencepub.com Additionally, the spectrum shows bands corresponding to C-O stretching and the aromatic C-H and C=C stretching vibrations of the fluorenyl ring. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not extensively detailed in the provided results, studies on related compounds offer significant insights. For instance, the crystal structure of 1,1-di(9-fluorenyl)ethyl acetate reveals a six-membered ring in a chair conformation. researchgate.net In another example, the analysis of 2,2'-Bis(9-hydroxy-9-fluorenyl)biphenyl–ethyl acetate (1/1) shows that the ethyl acetate molecule is connected to the host via O-H···O hydrogen bonds. nih.gov Such studies highlight the conformational flexibility and intermolecular interactions of fluorenyl derivatives in the solid state.

Spectrophotometric and Time-Resolved Spectroscopic Techniques

UV-Vis spectrophotometry and time-resolved spectroscopy are employed to study the electronic transitions and excited-state dynamics of molecules. The 9-fluorenyl cation, a key intermediate in many reactions involving 9-fluorenyl derivatives, has been observed using time-resolved spectroscopy following UV photo-excitation of 9-fluorenol. arkat-usa.orgresearchgate.net These techniques have been crucial in understanding the stability and reactivity of such transient species. Studies on various fluorenyl derivatives have utilized steady-state and time-resolved fluorescence spectroscopy to investigate phenomena like intramolecular excimer formation. acs.orgnih.gov The photophysical properties of new fluorene (B118485) derivatives are also characterized using these methods to explore their potential applications, for instance, in two-photon absorption. nih.gov

Applications of 9 Fluorenyl Acetate and Its Derivatives in Chemical Research

As Substrates in Enzymatic Studies (e.g., Esterase Activity)

Esterases are a broad class of hydrolase enzymes that cleave ester bonds. The study of their activity often relies on synthetic substrates that release a chromogenic or fluorogenic molecule upon hydrolysis. While substrates like p-nitrophenyl acetate (B1210297) (p-NPA) and α-naphthyl acetate are commonly used to measure general esterase activity ekb.egijcce.ac.ir, direct and widespread use of 9-fluorenyl acetate for this purpose is not extensively documented in the literature.

However, the fluorenyl moiety is integral to the study of enzymatic processes in other contexts. For example, peptide-based artificial hydrolases featuring the N-(9-fluorenyl)methoxycarbonyl (Fmoc) group have been engineered. acs.org These artificial enzymes, which incorporate the catalytic triad (B1167595) of Ser/His/Asp, can effectively catalyze the hydrolysis of substrates like p-NPA. acs.org The hydrophobic Fmoc-group helps create a microenvironment around the active site that mimics natural enzymes, trapping substrates for catalysis. acs.org

Furthermore, enzymatic hydrolysis is a crucial step in analytical methods that use fluorenyl-based derivatizing agents. In the analysis of complex biological samples, enzymatic hydrolysis is often employed to release target analytes, such as amino acids, from larger molecules. rsc.orgplos.org This step is performed prior to derivatization with reagents like (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) to avoid side reactions and potential racemization that can occur under harsh chemical hydrolysis conditions. rsc.org

While this compound itself is not a mainstream substrate for routine esterase assays, the unique properties of the fluorenyl group are leveraged in the design of sophisticated tools for studying and applying enzymatic transformations.

As Intermediates and Precursors in Complex Organic Synthesis

This compound and its derivatives are versatile building blocks in the synthesis of complex organic molecules. The fluorene (B118485) ring system can be readily functionalized, making it a valuable scaffold for constructing larger, more intricate structures. acs.org

These compounds serve as key intermediates and precursors in various synthetic pathways. They are utilized in the production of pharmaceuticals and natural products, where the fluorenyl framework can be a core structural element or a protecting group that is later removed. For instance, the synthesis of dimethyl fluorene-9,9-diacetate has been reported, starting from fluorene and proceeding through a multi-step pathway involving alkylation and oxidation. acs.org In another example, derivatives of 2,4,7-trinitro-9-fluorenol, such as 2,4,7-trinitro-9-fluorenyl acetate, have been synthesized from 2,4,7-trinitrofluorenone.

The 9-phenyl-9-fluorenyl (Pf) group, a derivative, has proven particularly valuable as a nitrogen protecting group in the enantiospecific synthesis of amino acids. researchgate.net Its bulky nature effectively prevents the racemization of enantiopure starting materials during various synthetic transformations, a significant challenge in asymmetric synthesis. researchgate.net The Pf group maintains the configurational integrity of α-amino compounds during C-C bond-forming reactions like enolization, alkylation, and Grignard additions. researchgate.net

Below is a table summarizing various synthetic applications of this compound and its derivatives.

| Derivative/Precursor | Synthetic Application | Significance |

| This compound | Precursor for pharmaceuticals and natural products | Acts as a versatile building block in multi-step syntheses. |

| 9,9-Diallylfluorene | Intermediate in the synthesis of dimethyl fluorene-9,9-diacetate | Demonstrates functionalization at the 9-position of the fluorene ring. acs.org |

| 2,4,7-Trinitrofluorenone | Precursor for 2,4,7-trinitro-9-fluorenyl acetate | Provides a route to highly functionalized fluorene derivatives. |

| N-Phenylfluorenyl (Pf) protected amino acids | Enantiospecific synthesis of complex amino acid derivatives | Prevents racemization at the α-carbon, preserving stereochemical integrity. researchgate.net |

| Weinreb amide with 9-fluorenyl radical clock | Mechanistic probes for single-electron transfer reactions | Used to generate carbonyl compounds to study reaction mechanisms. researchgate.net |

Role in Derivatization for Analytical Methodology Development (Focus on Chemical Principles)

Derivatives of this compound are cornerstone reagents in analytical chemistry, particularly for the sensitive detection of amines, amino acids, and alcohols using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). rsc.org The most prominent of these are 9-fluorenylmethyl chloroformate (FMOC-Cl) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). rsc.org

The fundamental chemical principle behind their use is the reaction of the highly reactive chloroformate group with the nucleophilic amino group of an analyte. This reaction, which proceeds rapidly under mild alkaline conditions, forms a stable, covalently bonded carbamate (B1207046) derivative. rsc.org The key to this methodology is the fluorenyl moiety, which is an intense fluorophore.

The derivatization serves two main purposes:

Introduction of a Fluorophore : Many biologically important molecules, such as amino acids and small amines, lack a native chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. By tagging them with the fluorenyl group, they become highly fluorescent, dramatically increasing the sensitivity of detection by several orders of magnitude compared to UV absorbance. plos.org

Chiral Resolution : Chiral derivatizing agents like FLEC are used to separate enantiomers (D- and L-isomers) of chiral molecules like amino acids. ijcce.ac.irrsc.org When a single enantiomer of FLEC reacts with a racemic mixture of an analyte, it forms a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard reversed-phase HPLC columns, allowing for the accurate quantification of each original enantiomer. ijcce.ac.irrsc.org

This pre-column derivatization technique is a powerful tool for analyzing complex biological samples, enabling the quantification of trace amounts of analytes. rsc.org

| Derivatizing Reagent | Analyte Class | Analytical Technique | Principle of Detection |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines, amino acids, peptides | HPLC, CE | Fluorescence plos.org |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Chiral amino acids, amines | HPLC-MS/MS, CE-MS | Fluorescence, Mass Spectrometry ijcce.ac.irrsc.org |

Exploration in Host-Guest Chemistry and Intermolecular Interactions

Host-guest chemistry involves the formation of complexes between a large "host" molecule with a cavity and a smaller "guest" molecule, held together by non-covalent forces. Fluorenyl derivatives, particularly those engineered to have specific three-dimensional structures, have emerged as highly effective hosts.

The rigidity and defined shape of the fluorenyl units are critical to forming a stable and well-defined cavity suitable for binding guests. Studies on different fluorenyl-based diols have shown that the geometry of the host molecule can be tailored to achieve selectivity for certain guests. rsc.org Furthermore, host-guest complexation involving fluorenyl-containing hosts has also been studied in the gas phase, where cavitands have shown the ability to form stable inclusion complexes with molecules like ethyl acetate, demonstrating molecular recognition even in the absence of a solvent. These studies highlight the importance of the fluorenyl scaffold in designing synthetic receptors for molecular recognition and separation applications.

| Host Compound | Guest Molecule | Key Intermolecular Interactions | Significance |

| 2,2′-Bis(9-hydroxy-9-fluorenyl)biphenyl | Ethyl Acetate | O-H···O Hydrogen Bonds, Van der Waals Forces | Demonstrates formation of stable crystalline host-guest complexes. |

| 2,2′-Bis(9-hydroxy-9-fluorenyl)biphenyl | Acetone, Chloroform (B151607), Acetonitrile | Hydrogen Bonds, Van der Waals Forces | Shows versatility as a host for various small organic molecules. |

| Bridged Calixarenes (containing fluorenyl-like structures) | Ethyl Acetate, n-Butanol (in gas phase) | Multiple Supramolecular Interactions | Illustrates molecular recognition and complex formation in the gas phase. |

Future Research Directions and Unexplored Avenues

Advancements in Stereoselective Synthesis of 9-Fluorenyl Acetate (B1210297) Derivatives

The development of methods for the stereoselective synthesis of chiral fluorenyl derivatives is a significant area for future research. The ability to control the three-dimensional arrangement of substituents at the C9 position is crucial for applications in asymmetric catalysis and chiral materials.

Future research will likely focus on the design and application of new chiral catalysts and auxiliaries. While chiral auxiliaries like Schöllkopf's bislactim ether have been used for the stereoselective synthesis of amino acids incorporating a fluorene (B118485) backbone, direct asymmetric synthesis on the fluorene core remains a challenge. scispace.com The use of the 9-phenyl-9-fluorenyl (Pf) group as a protecting group in enantiospecific synthesis has shown that it can prevent racemization in α-amino compounds, although diastereoselectivity in subsequent alkylations can be poor. mdpi.com

Promising directions include:

Enantioselective Catalysis: Expanding the use of chiral Brønsted acids, such as N-triflylphosphoramides (NTPA) or thiourea-carboxylic acid catalysts, which have proven effective in other asymmetric transformations like the Pictet-Spengler reaction involving N-fluorenyl tryptamines. researchgate.netrsc.org

Transition-Metal Catalysis: Developing novel chiral ligand-metal complexes for the enantioselective functionalization of the C9 position. Palladium/norbornene cooperative catalysis, for instance, has been used for the asymmetric synthesis of chiral fluorenols from racemic secondary alcohols, providing a potential pathway to chiral 9-fluorenyl acetate derivatives. researchgate.net

Organocatalysis: Exploring new small-molecule organocatalysts that can induce enantioselectivity in reactions leading to 9-substituted fluorenes.

A key challenge is overcoming the generally low diastereoselectivity observed in the alkylation of N-Pf-amino compounds. mdpi.com Future work could explore the impact of different bases, solvents, and electrophiles on the stereochemical outcome, as summarized in the table below.

| Reaction Type | Catalyst/Auxiliary | Stereoselectivity Achieved | Potential for this compound |

| Alkylation of bis-lactim ether | Schöllkopf's chiral auxiliary | High d.e. (96%) for dialkylated products scispace.com | Adaptable for introducing acetate-bearing side chains. |

| Alkylation of N-Pf-amino esters | None (substrate control) | Poor to moderate (up to 5:1 syn:anti) mdpi.com | Requires development of new directing groups or catalysts. |

| Pictet-Spengler Reaction | Thiourea-carboxylic acid | High enantioselectivity researchgate.net | Applicable to tryptamine-derived fluorenyl systems. |

| Synthesis of Chiral Fluorenols | Pd(II)/chiral norbornene | Excellent enantioselectivities researchgate.net | Precursors for the enantioselective synthesis of this compound. |

Novel Mechanistic Insights into Fluorenyl Cation/Radical Chemistry

The chemistry of this compound is intrinsically linked to the formation and reactivity of 9-fluorenyl cations and radicals. Despite decades of study, there are still significant gaps in the understanding of these reactive intermediates. Future research is poised to provide a more detailed picture of their structure, stability, and reaction pathways.

Fluorenyl Cation: The 9-fluorenyl cation is a classic example of a Hückel antiaromatic (4n π-electron) system, which makes it highly reactive. researchgate.net Time-resolved laser flash photolysis has been a key technique for its direct observation. researchgate.netlookchem.com Future work could explore:

Substituent Effects: Systematically studying how electron-donating and withdrawing groups on the fluorenyl ring affect the cation's stability and reactivity.

Rearrangement Pathways: Investigating complex intramolecular rearrangements, such as the observed 1,2-hydrogen shift in the 9-(diphenylmethyl)fluoren-9-yl cation, using advanced spectroscopic and computational methods. researchgate.net

Single-Molecule Studies: Probing the dynamics of cation formation from precursors like 9-phenyl-9-fluorenyl acetate at the single-molecule level to understand the kinetics and thermodynamics of the reaction without ensemble averaging. pku.edu.cn

Fluorenyl Radical: The 9-fluorenyl radical is another key intermediate, often formed through photochemical or single-electron transfer (SET) processes. lookchem.commdpi.com Unexplored avenues include:

Stable Radical Design: Synthesizing and characterizing new, highly stable fluorenyl-based radicals by introducing bulky substituents that provide kinetic protection and electronic stabilization. acs.orgmdpi.com The half-lives of such radicals can be surprisingly long, reaching up to 43 days in solution. acs.org

Radical-Polar Crossover: Exploring the conditions that favor the interconversion between the 9-fluorenyl radical and the corresponding cation or anion. nih.gov This is particularly relevant in copper-catalyzed radical-relay reactions where a stepwise hydrogen-atom transfer (HAT) followed by electron transfer (ET) can generate a carbocation intermediate. nih.govrsc.org

Photochemical Generation: Further studies on the photochemical homolysis of C-C and C-O bonds in fluorenyl systems to generate radicals, and quantifying the influence of substituents on the efficiency of this process. lookchem.com

A comparison of key properties of fluorenyl reactive intermediates highlights areas for further study:

| Intermediate | Generation Method | Key Characteristics | Future Research Focus |

| 9-Fluorenyl Cation | Photolysis of fluorenols, Solvolysis | Antiaromatic (4n π), highly reactive, transient researchgate.netlookchem.com | Substituent effects on stability, complex rearrangements, single-molecule dynamics researchgate.netpku.edu.cn |

| 9-Fluorenyl Radical | Photolysis, SET from TDAE lookchem.commdpi.com | Open-shell, susceptible to dimerization and oxidation lookchem.com | Design of persistent radicals, radical-polar crossover mechanisms, tunable doublet emission acs.orgmdpi.comnih.gov |

| 9-Fluorenyl Anion | Deprotonation, SET to 9-bromofluorene (B49992) mdpi.com | Aromatic (4n+2 π), stabilized, colored mdpi.com | Reactivity with novel electrophiles, role in catalytic cycles. |

Development of New Catalytic Systems for this compound Transformations

The transformation of this compound and its precursors can be greatly enhanced by the development of new and more efficient catalytic systems. Future research will likely move beyond stoichiometric reagents towards catalytic, atom-economical processes.

Key areas for development include:

Cooperative Catalysis: Designing systems where two or more catalysts work in concert to perform sequential transformations in a one-pot fashion. researchgate.netnih.gov For example, a palladium(II)-mediated oxidation of a secondary alcohol to a ketone could be followed by a palladium(0)/norbornene-catalyzed C-C coupling to build the fluorene core. researchgate.net

Photoredox Catalysis: Utilizing light to drive reactions under mild conditions. The photoredox-catalyzed reaction of alkyl halides with reagents like 9-fluorenyl o-phenylene phosphite (B83602) points towards new ways to form C-P bonds, and similar principles could be applied to C-C or C-O bond formation at the fluorene C9 position. chinesechemsoc.org Photocatalytically generated radical cations from fluorenone have already been shown to enable C-C bond activation. rsc.org

Metal-Free Catalysis: Expanding the scope of metal-free reactions for fluorene functionalization, such as tBuOK-catalyzed alkylations, to include acylation or other transformations relevant to this compound. researchgate.net

Brønsted Acid Catalysis: While strong acids are often used, the development of highly acidic but recyclable catalysts like N-triflylphosphoramides (NTPAs) or solid acids (e.g., Nafion-H) could enable cleaner and more selective transformations, including intramolecular Friedel-Crafts reactions to form the fluorene skeleton. rsc.orgresearchgate.net

The table below summarizes emerging catalytic strategies and their potential application to this compound chemistry.

| Catalytic Strategy | Example System | Potential Application |

| Cooperative Catalysis | Palladium/Norbornene researchgate.net | One-pot synthesis of functionalized fluorenols as precursors to this compound. |

| Photoredox Catalysis | 4DPAIPN with phosphite reagent chinesechemsoc.org | Mild, radical-based synthesis of 9-substituted fluorene derivatives. |

| Metal-Free C-H Alkylation | tBuOK or Phenalenyl-based catalyst researchgate.net | Direct, atom-economical synthesis of 9-alkylfluorenes; potential for adaptation to other substituents. |

| Chiral Brønsted Acid Catalysis | N-Triflylphosphoramides (NTPA) rsc.org | Asymmetric additions to carbocations, potentially enabling enantioselective synthesis. |

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. For this compound and its derivatives, advanced computational modeling offers significant opportunities to guide future experimental work.

Future research directions in this area include:

Predicting Reaction Selectivity: Using DFT calculations to model transition states and reaction pathways to predict the regioselectivity and stereoselectivity of reactions. For example, computational studies have successfully rationalized the product distribution in the Friedel-Crafts acetylation of 9H-fluorene by comparing the Gibbs free energies of the σ-complex intermediates. researchgate.net

Mechanism Elucidation: Combining computational modeling with experimental data to provide detailed mechanistic insights. This approach has been used to understand the energetics of different pathways (e.g., radical-polar crossover vs. reductive elimination) in copper-catalyzed C-H functionalization reactions, which could be extended to fluorenyl systems. nih.govrsc.org

Designing Novel Catalysts: Computationally screening libraries of potential catalysts (e.g., chiral ligands, organocatalysts) to identify promising candidates for specific transformations before undertaking laborious and expensive experimental synthesis and testing.

Simulating Spectroscopic Properties: Accurately predicting spectroscopic signatures (e.g., UV-vis, NMR, ESR) of transient intermediates like fluorenyl cations and radicals to aid in their experimental identification and characterization. lookchem.comacs.org